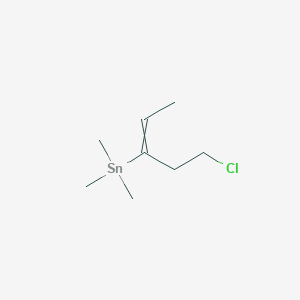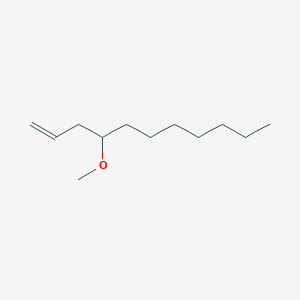![molecular formula C16H25NO3Se B14340585 2-[(2-Nitrophenyl)selanyl]decan-1-OL CAS No. 94650-37-0](/img/structure/B14340585.png)
2-[(2-Nitrophenyl)selanyl]decan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Nitrophenyl)selanyl]decan-1-OL is an organic compound that features a selenium atom bonded to a nitrophenyl group and a decanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitrophenyl)selanyl]decan-1-OL typically involves the reaction of 2-nitrophenylselenocyanate with decanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography, to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Nitrophenyl)selanyl]decan-1-OL undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed as reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Thiol or amine-substituted derivatives.
Applications De Recherche Scientifique
2-[(2-Nitrophenyl)selanyl]decan-1-OL has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[(2-Nitrophenyl)selanyl]decan-1-OL involves its interaction with molecular targets such as enzymes and proteins. The selenium atom in the compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the nitrophenyl group can participate in redox reactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrophenylselenocyanate: Similar in structure but contains a cyano group instead of a decanol chain.
2-Nitrophenylselenoformate: Contains a formate group instead of a decanol chain.
2-Nitrophenylselenoacetate: Contains an acetate group instead of a decanol chain.
Uniqueness
2-[(2-Nitrophenyl)selanyl]decan-1-OL is unique due to the presence of both a nitrophenyl group and a decanol chain, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
94650-37-0 |
|---|---|
Formule moléculaire |
C16H25NO3Se |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
2-(2-nitrophenyl)selanyldecan-1-ol |
InChI |
InChI=1S/C16H25NO3Se/c1-2-3-4-5-6-7-10-14(13-18)21-16-12-9-8-11-15(16)17(19)20/h8-9,11-12,14,18H,2-7,10,13H2,1H3 |
Clé InChI |
YUUQLQGJAFDBBM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CO)[Se]C1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)







![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)


![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)

